
Piperidin-3-yl(pyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidin-3-yl(pyridin-3-yl)methanone: is a heterocyclic compound that features both a piperidine ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Rhodium(I) Complex and Pinacol Borane Method: This method involves the use of a rhodium(I) complex and pinacol borane to achieve highly diastereoselective products through a dearomatization/hydrogenation process.
Copper-Catalyzed Synthesis: Another method involves the copper-catalyzed oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones under mild conditions with water as the oxygen donor.
Industrial Production Methods: Industrial production methods for Piperidin-3-yl(pyridin-3-yl)methanone are not extensively documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization.
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can participate in substitution reactions, especially at the nitrogen atoms in the piperidine and pyridine rings.
Common Reagents and Conditions:
Oxidation: Copper catalysts and water as the oxygen donor.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products:
Oxidation: The major product is typically an aromatic ketone, such as pyridin-2-yl-methanone.
Substitution: The products vary based on the substituents introduced during the reaction.
Scientific Research Applications
Mechanism of Action
The mechanism of action for Piperidin-3-yl(pyridin-3-yl)methanone involves binding to specific molecular targets, such as DNA, via intercalation. This binding can disrupt normal cellular processes, leading to its potential therapeutic effects .
Comparison with Similar Compounds
- Phenyl(piperidin-3-yl)methanone
- Piperidin-3-yl(2-thienyl)methanone hydrochloride
- (2-Isopropyl-1H-indol-3-yl)(3-pyridinyl)methanone
Uniqueness:
Properties
IUPAC Name |
piperidin-3-yl(pyridin-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11(9-3-1-5-12-7-9)10-4-2-6-13-8-10/h1,3,5,7,10,13H,2,4,6,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRISJKXTFMCDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene](/img/structure/B174795.png)
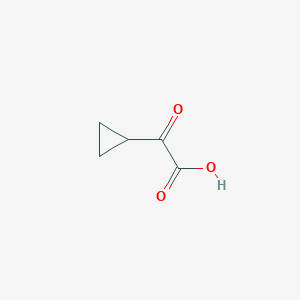

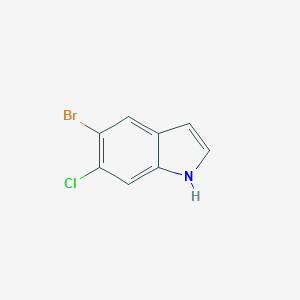
![2-[(3-Chloro-4-methylphenyl)carbamoyl]benzoic acid](/img/structure/B174803.png)
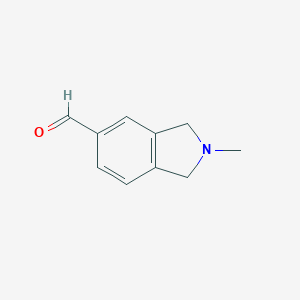
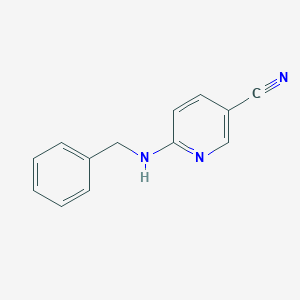
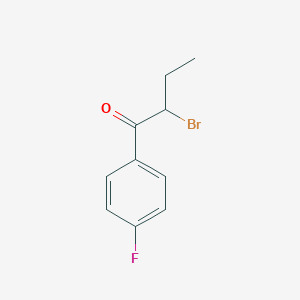
![5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione](/img/structure/B174817.png)
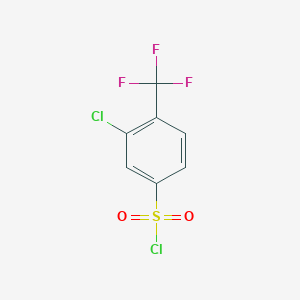
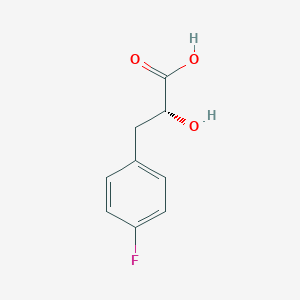
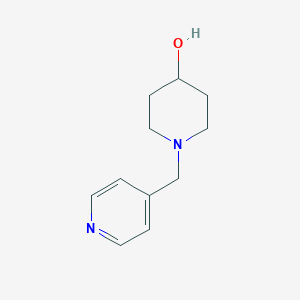
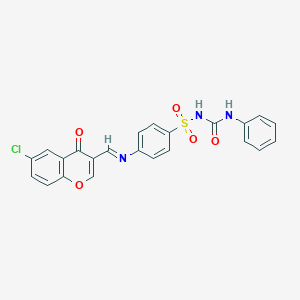
![Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate](/img/structure/B174835.png)
